molecular formula C5H11NO3 B3050513 N-(1,3-二羟基丙烷-2-基)乙酰胺 CAS No. 2655-79-0

N-(1,3-二羟基丙烷-2-基)乙酰胺

货号 B3050513
CAS 编号: 2655-79-0
分子量: 133.15 g/mol
InChI 键: QPWBBPDULLEDDG-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-(1,3-dihydroxypropan-2-yl)acetamide is a chemical compound with the molecular formula C6H13NO4 . It is an acetamide derivative that contains a dihydroxypropan-2-yl group and a hydroxymethyl group . It is commonly used as a stabilizer and additive in pharmaceutical and cosmetic products .


Molecular Structure Analysis

The molecular weight of N-(1,3-dihydroxypropan-2-yl)acetamide is 133.15 . The IUPAC name is N-[2-hydroxy-1-(hydroxymethyl)ethyl]acetamide . The InChI code is 1S/C5H11NO3/c1-4(9)6-5(2-7)3-8/h5,7-8H,2-3H2,1H3,(H,6,9) .


Physical And Chemical Properties Analysis

N-(1,3-dihydroxypropan-2-yl)acetamide is a powder at room temperature . It has a melting point of 88-90 degrees Celsius .

科学研究应用

合成与结构分析

  • 毒蕈碱激动剂活性:已研究了取代的 N-(硅烷-1-基甲基)乙酰胺(包括 N-(1,3-二羟基丙烷-2-基)乙酰胺的衍生物)的毒蕈碱激动剂活性。这些化合物通过直接与回肠平滑肌的胆碱能受体结合来模拟乙酰胆碱的作用 (Pukhalskaya 等,2010)

药理研究

  • β3-肾上腺素能受体激动剂:已合成并评估了与 N-(1,3-二羟基丙烷-2-基)乙酰胺相关的具有苯氧异丙胺部分的 N-苯基-(2-氨基噻唑-4-基)乙酰胺作为选择性 β3-肾上腺素能受体激动剂,显示出治疗肥胖和 2 型糖尿病的潜力 (Maruyama 等,2012)

抗菌和细胞毒性研究

  • 咔唑衍生物:已合成并评估了结构上与 N-(1,3-二羟基丙烷-2-基)乙酰胺相关的 N-(9-乙基-9H-咔唑-3-基)-2-(苯氧基)乙酰胺衍生物的抗菌活性和细胞毒性。一些衍生物对 NIH/3T3 细胞表现出显着的抗菌活性和不同程度的细胞毒性 (Kaplancıklı 等,2012)

天然产物研究

  • N-乙酰多巴胺衍生物:已从传统中药中分离出结构上与 N-(1,3-二羟基丙烷-2-基)乙酰胺相关的 N-乙酰多巴胺 (NADA) 衍生物,并研究了它们的潜在药用特性 (Yang 等,2015)

化工与催化

  • 化学选择性乙酰化:N-(2-羟苯基)乙酰胺(一种抗疟疾药物的天然合成中间体,且结构上类似于 N-(1,3-二羟基丙烷-2-基)乙酰胺)已被用于使用不同酰基供体的化学选择性单乙酰化研究中 (Magadum & Yadav,2018)

配位化学

  • 配位配合物:已合成吡唑-乙酰胺衍生物(与 N-(1,3-二羟基丙烷-2-基)乙酰胺相关)并研究了它们的配位配合物。这些配合物表现出显着的抗氧化活性 (Chkirate 等,2019)

安全和危害

The safety information available indicates that N-(1,3-dihydroxypropan-2-yl)acetamide should be handled with caution . The signal word is "Warning" . The specific hazard and precautionary statements are not provided in the search results.

属性

IUPAC Name

N-(1,3-dihydroxypropan-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO3/c1-4(9)6-5(2-7)3-8/h5,7-8H,2-3H2,1H3,(H,6,9)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPWBBPDULLEDDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(CO)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30473001
Record name N-(2-hydroxy-1-hydroxymethylethyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30473001
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

133.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1,3-dihydroxypropan-2-yl)acetamide

CAS RN

2655-79-0
Record name N-(2-hydroxy-1-hydroxymethylethyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30473001
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(1,3-dihydroxypropan-2-yl)acetamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-(1,3-dihydroxypropan-2-yl)acetamide
Reactant of Route 2
Reactant of Route 2
N-(1,3-dihydroxypropan-2-yl)acetamide
Reactant of Route 3
Reactant of Route 3
N-(1,3-dihydroxypropan-2-yl)acetamide
Reactant of Route 4
Reactant of Route 4
N-(1,3-dihydroxypropan-2-yl)acetamide
Reactant of Route 5
Reactant of Route 5
N-(1,3-dihydroxypropan-2-yl)acetamide
Reactant of Route 6
Reactant of Route 6
N-(1,3-dihydroxypropan-2-yl)acetamide

Citations

For This Compound
5
Citations
D Rigo, NA Carmo Dos Santos, A Perosa, M Selva - Catalysts, 2020 - mdpi.com
An unprecedented two-step sequence was designed by combining batch and continuous flow (CF) protocols for the upgrading of two aminodiol regioisomers derived from glycerol, ie, 3-…
Number of citations: 8 www.mdpi.com
J Hu, H Dong, J Qu, Z Qiang - Water research, 2017 - Elsevier
Peroxymonosulfate (PMS) is a promising alternative for drinking water disinfection; also many organic micropollutants may be present in drinking water sources nowadays. However, …
Number of citations: 115 www.sciencedirect.com
C Luo, X Cheng, D Wu, F Tan, Z Li, Y Chen, F Yu, Q Ma - Water Research, 2022 - Elsevier
The degradation of iopamidol (IPM) was investigated using a UV 365 /NaClO system. The reactive species (HO·, ClO·, ozone, Cl·, and Cl 2 − ·) in the system were identified, and the …
Number of citations: 6 www.sciencedirect.com
Z Yuan, J Huang, J Liu, S Cheng, R Zhuo, F Li - Nanotechnology, 2011 - iopscience.iop.org
Polyethylene glycol detachable graft copolymer, mPEG-gp (NAS-co-BMA), was synthesized by grafting 2-(ω-methoxy) PEGyl-1, 3-dioxan-5-ylamine onto poly (N-(acryloyloxy) …
Number of citations: 28 iopscience.iop.org
X Xie, G He, ZH Siddik - Molecular Pharmacology, 2020 - ASPET
Dysfunction of p53 and resistance to cancer drugs can arise through mutually exclusive overexpression of MDM2 or MDM4. Cisplatin-resistant cells, however, can demonstrate …
Number of citations: 4 molpharm.aspetjournals.org

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。